Phosphonic acid, propyl-, phenyl ester

Description

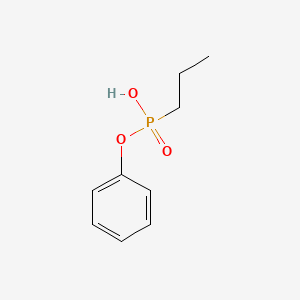

Phosphonic acid, propyl-, phenyl ester (IUPAC name: Phenyl propylphosphonate) is an organophosphorus compound characterized by a propyl group bonded to a phosphorus atom, which is further esterified with a phenyl group. Its molecular formula is C₉H₁₃O₃P, and it belongs to the class of phosphonic acid esters. These compounds are widely used in industrial applications, including corrosion inhibition, flame retardancy, and as intermediates in organic synthesis .

Properties

CAS No. |

53621-79-7 |

|---|---|

Molecular Formula |

C9H13O3P |

Molecular Weight |

200.17 g/mol |

IUPAC Name |

phenoxy(propyl)phosphinic acid |

InChI |

InChI=1S/C9H13O3P/c1-2-8-13(10,11)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,11) |

InChI Key |

CRKIOGSAUZSJOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCP(=O)(O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of phosphonic acid esters, including this compound, typically involves the nucleophilic substitution reaction of a phosphite triester with an aryl halide or alkyl halide under catalytic conditions. The reaction proceeds via the formation of a phosphonate ester intermediate, which can be further hydrolyzed or purified to yield the target compound.

Catalytic Coupling of Dihalogenated Aromatic Compounds with Phosphite Triesters

A recent advanced method involves the reaction of dihalogenated aromatic compounds with phosphite triesters in the presence of a zero-valent metal-supported catalyst (e.g., palladium on alumina). This method achieves high conversion rates and yields while minimizing by-products. The reaction is conducted in an organic solvent such as ortho-xylene at elevated temperatures (typically 110–140°C) for 2 to 6 hours.

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | Pd on alumina (0.3–0.7 mol%) | Zero-valent metal supported catalyst |

| Solvent | Ortho-xylene | Organic solvent for solubility |

| Temperature | 110–140°C | Optimal for reaction conversion |

| Reaction Time | 2–6 hours | Monitored for conversion and by-products |

| Halogen Atoms (X, Y) | Bromine, Iodine preferred | E.g., 1-bromo-4-iodobenzene |

After the coupling reaction, the reaction mixture is subjected to purification steps including filtration and washing with aqueous thiourea under acidic conditions to remove residual metal catalyst, followed by hydrolysis and crystallization to isolate the phenylphosphonic acid ester product with low metal contamination.

Hydrolysis of Phosphonate Esters to Phosphonic Acids

Hydrolysis is a critical step in the preparation of phosphonic acid derivatives from their ester precursors. Both acidic and alkaline hydrolysis methods are employed, with acidic hydrolysis being more common for phosphonate esters.

- Typically involves mineral acids such as hydrochloric acid or hydrobromic acid.

- Reaction temperatures range from 80 to 130°C.

- Reaction times vary from 1 to 48 hours depending on conditions.

- Acid excess is used (5 to 20 equivalents) to drive the reaction to completion.

- The hydrolysis proceeds via nucleophilic attack on the phosphorus atom, cleaving the P–O bond and releasing the phosphonic acid.

Example Synthetic Procedure (Based on Patent WO2023157814A1)

| Step | Description | Conditions/Notes |

|---|---|---|

| A | Reaction of dihalogenated aromatic compound with triethyl phosphite in presence of Pd catalyst | 120-125°C, 3-5 hours, nitrogen atmosphere |

| B | Removal of metal catalyst by washing with aqueous thiourea under acidic conditions | Ensures Pd content <10 ppm |

| C | Hydrolysis of phosphonate ester to phosphonic acid | Acidic conditions, 100-130°C, 12-36 hours |

| D | Crystallization of phenylphosphonic acid from organic solvent | Cooling to 5-20°C, use of hydrocarbons or ketones |

This method achieves high yield and purity of phenylphosphonic acid esters with controlled metal contamination.

Alternative Preparation via Halide and Alkoxide Reaction

Another method described in patent US5177239A involves reacting a halide compound with an alkoxide or metallated carbinol in the presence of an alkali metal such as potassium to form the phosphonic acid ester. The reaction is conducted by stirring the mixture at 120°C for one hour, followed by removal of triethylamine and isolation of the ester product.

Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Suitable Applications |

|---|---|---|---|

| Catalytic coupling with Pd catalyst | High yield, reduced by-products, scalable | Requires expensive catalyst, metal removal | Industrial synthesis of phenylphosphonates |

| Acidic hydrolysis | Direct conversion to phosphonic acid | Harsh conditions, long reaction times | Final step in ester deprotection |

| Alkaline hydrolysis | Less corrosive, irreversible | Potential damage to sensitive groups | Suitable for robust molecules |

| Halide-alkoxide reaction | Simple, moderate conditions | Limited substrate scope | Preparation of specific phosphonate esters |

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, propyl-, phenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates .

Scientific Research Applications

Phosphonic acid, propyl-, phenyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, propyl-, phenyl ester involves its interaction with molecular targets through the formation of hydrogen bonds and coordination complexes. The compound’s phosphonate group can chelate metal ions, making it effective in various catalytic and biological processes . The pathways involved include the inhibition of enzymes and disruption of cellular processes in microorganisms .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Differences in Substituent Effects

- Aromatic vs. Aliphatic Esters: Phenyl and benzyl esters (e.g., dibenzyl methylphosphonate) exhibit enhanced UV stability and rigidity due to aromatic rings, making them suitable for high-temperature applications . Aliphatic esters (e.g., diethyl propylphosphonate) have higher solubility in non-polar solvents and better hydrolytic stability .

Branching and Steric Effects :

Molecular Weight and Applications :

Physicochemical Data and Regulatory Status

- Phenyl propylphosphonate is expected to have a molecular weight of 200.16 g/mol (calculated).

- Regulatory notes: Phosphonic acid esters are classified under HS code 2931.90 and are subject to regulations for organophosphorus compounds, particularly regarding environmental persistence and toxicity .

Biological Activity

Phosphonic acid derivatives, particularly phosphonic acid, propyl-, phenyl ester (also known as phenylpropyl phosphonate), have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure and Formula

- IUPAC Name: Propyl phenylphosphonate

- Molecular Formula: C10H13O4P

- CAS Number: 16472-08-1

Phosphonic acids and their esters generally exhibit biological activity through several mechanisms:

- Enzyme Inhibition: Compounds like phosphonates can act as competitive inhibitors of enzymes that utilize phosphate esters, thereby interfering with critical biochemical pathways.

- Cell Signaling Modulation: By mimicking phosphates, they can affect signal transduction pathways that are crucial for cell proliferation and survival.

- Antimicrobial Activity: Some phosphonates have demonstrated effectiveness against various pathogens by disrupting metabolic processes.

Antiproliferative Effects

Research indicates that phosphonic acid derivatives can inhibit the growth of cancer cells. For instance, studies have shown that certain phosphonate analogs exhibit significant antiproliferative effects on human cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key enzymes in nucleotide metabolism.

Antimicrobial Properties

Phosphonic acid derivatives have been reported to possess antimicrobial properties. For example, compounds with phosphonate groups have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the phenyl group enhances membrane permeability, facilitating the entry of the compound into bacterial cells.

Case Studies

- Anticancer Activity

- Antimicrobial Efficacy

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of phosphonic acid derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.